N,N-Dimethyl-4-vinylaniline
Description
Overview of DMVA as a Functional Monomer
N,N-Dimethyl-4-vinylaniline is classified as a functional monomer, a molecule that can bond to other identical molecules to form a polymer. cymitquimica.com The presence of the vinyl group makes it highly reactive and particularly suitable for polymerization reactions. cymitquimica.com This reactivity allows for the creation of polymers and copolymers with tailored properties. The dimethylamino group, on the other hand, imparts specific functionalities to the resulting polymer, influencing its electronic and optical characteristics. lookchem.com
Significance of DMVA in Contemporary Chemical Synthesis and Materials Science
The importance of DMVA in modern chemical synthesis and materials science is multifaceted. It is a key intermediate in the production of dyes and pigments used in the textile, plastics, and coatings industries. lookchem.com In the realm of materials science, DMVA is instrumental in the development of electroactive polymers, which are materials that can change their properties in response to electrical stimuli. google.com These polymers are at the forefront of research in areas such as organic light-emitting diodes (OLEDs), sensors, and electrochromic devices. mcmaster.ca Furthermore, polymers derived from DMVA are being explored for their potential applications as mordants for dyes in photographic systems. google.com
Scope and Objectives of the Research Outline
This article aims to provide a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, and diverse applications. The subsequent sections will delve into the detailed characteristics of this compound, explore common synthetic routes for its preparation, and discuss its role in various chemical reactions and technological applications. The objective is to present a thorough and scientifically accurate account of DMVA's significance in the field of chemistry.
Chemical and Physical Properties of this compound
This compound is an aromatic amine that typically appears as a colorless to pale yellow liquid with a faint amine-like odor. lookchem.com It is soluble in organic solvents but has limited solubility in water. cymitquimica.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃N |
| Molecular Weight | 147.22 g/mol |
| Boiling Point | 241.6 °C at 760 mmHg |
| Melting Point | 16.8 °C |
| Density | 0.959 - 0.9663 g/cm³ |
| CAS Number | 2039-80-7 |
Sources: chemicalbook.comguidechem.comsigmaaldrich.comscbt.comnih.govachemblock.comlgcstandards.comalfachemch.com
Synthesis and Manufacturing of this compound
The synthesis of this compound can be achieved through various chemical routes.
Common Laboratory and Industrial Synthesis Methods
One common method for preparing DMVA involves the Wittig reaction. chemicalbook.com Another established industrial process involves a Grignard reaction of p-dialkyl amino benzaldehyde (B42025) with a methyl magnesium halide to produce a p-dialkyl amino-α-methylbenzyl alcohol, which is then pyrolyzed to yield the desired N,N-dialkyl-p-vinyl aniline (B41778). google.com However, this method can be challenging to scale up due to the large volumes of diethyl ether required. google.com
An improved process involves the reaction of 2-(p-amino phenyl) ethanol (B145695) with trimethyl phosphate (B84403), followed by dehydration to form N,N-dimethyl-p-vinyl aniline. google.com This method offers the potential for higher yields. google.com
Key Precursors and Reagents
The synthesis of DMVA relies on several key precursors and reagents. For instance, the Wittig reaction utilizes methyltriphenylphosphonium (B96628) bromide and potassium tert-butoxide. chemicalbook.com The Grignard-based synthesis starts with p-dialkyl amino benzaldehyde and methyl magnesium halide. google.com The alternative synthesis route employs 2-(p-amino phenyl) ethanol and trimethyl phosphate. google.com
Chemical Reactions and Mechanisms
The reactivity of this compound is primarily dictated by its vinyl and dimethylamino functional groups.
Polymerization of DMVA
The vinyl group of DMVA allows it to undergo polymerization, forming long-chain molecules. cymitquimica.com This process can be initiated by radical initiators. google.com The resulting homopolymer can be further modified, for example, by quaternization, to create materials with specific properties, such as those used as dye mordants in photography. google.com
Functionalization and Derivatization Reactions
The dimethylamino group and the aromatic ring of DMVA are susceptible to various functionalization and derivatization reactions. cymitquimica.com These include electrophilic aromatic substitution and nucleophilic reactions, allowing for the introduction of other chemical moieties to tailor the molecule's properties for specific applications. cymitquimica.com
Applications of this compound
The unique properties of DMVA and its polymers have led to their use in a wide range of applications.
Role in Polymer Chemistry
In polymer chemistry, DMVA serves as a valuable monomer for creating functional polymers. tcichemicals.com These polymers find use in various industries due to their unique electronic and optical properties. lookchem.com
Use in Organic Electronics and Optoelectronics
DMVA is a crucial building block for materials used in organic electronics and optoelectronics. Polymers containing DMVA are investigated for their potential in creating components for organic light-emitting diodes (OLEDs) and other electronic devices. bldpharm.com For instance, the related compound N,N-dimethyl-4-[2-(2-quinolyl) vinyl] aniline has been synthesized and studied for its nonlinear optical (NLO) properties, which are important for applications in this field. researchgate.net
Applications in Analytical Chemistry
In analytical chemistry, derivatives of DMVA can be used as reagents or indicators. The compound's reactivity and spectral properties can be exploited for the development of sensitive analytical methods.
Other Industrial and Research Applications
Beyond the aforementioned areas, DMVA and its derivatives have other industrial and research applications. It is used as an intermediate in the synthesis of various organic compounds. lookchem.com It also acts as a polymerization inhibitor in the production of acrylic monomers, ensuring the stability and quality of the final products. lookchem.com
Structure
3D Structure
Properties
IUPAC Name |
4-ethenyl-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-4-9-5-7-10(8-6-9)11(2)3/h4-8H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWAOUOHRMHSHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24936-45-6 | |
| Record name | Benzenamine, 4-ethenyl-N,N-dimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-45-6 | |
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DSSTOX Substance ID |
DTXSID30174329 | |
| Record name | p-(Dimethylamino)styrene | |
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Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
2039-80-7 | |
| Record name | 4-Ethenyl-N,N-dimethylbenzenamine | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-(Dimethylamino)styrene | |
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| Record name | 4-Dimethylaminostyrene | |
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| Record name | p-(Dimethylamino)styrene | |
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| Record name | 4-ethenyl-N,N-dimethylaniline | |
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| Record name | N,N-Dimethyl-4-vinylaniline | |
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Synthetic Methodologies for N,n Dimethyl 4 Vinylaniline
Historical Development of DMVA Synthesis
The early syntheses of N,N-Dimethyl-4-vinylaniline, and substituted styrenes in general, relied on classical organic reactions, primarily the dehydration of corresponding alcohol precursors. One of the earliest and most common approaches involved the preparation of p-dialkylamino-α-phenethyl alcohols, which were then subjected to dehydration to yield the desired vinylaniline.
A typical historical route commenced with a Grignard reaction between a p-dialkylamino benzaldehyde (B42025), such as p-(dimethylamino)benzaldehyde, and a methyl magnesium halide (e.g., methyl magnesium bromide). This reaction forms the intermediate p-dialkylamino-α-methylbenzyl alcohol. Subsequent pyrolysis of this alcohol would then yield the N,N-dialkyl-p-vinyl aniline (B41778). google.com While this method utilized relatively inexpensive starting materials, it was often plagued by issues on a larger scale, including the need for significant quantities of ether as a solvent for the Grignard reaction. google.com
Another classical dehydration method involved the direct distillation of the α-phenethyl alcohol, sometimes in the presence of a dehydrating agent. mdma.ch However, the treatment of p-dimethylamino-α-phenethyl alcohol with strong dehydrating agents like phosphorus pentachloride was reported to produce mixtures that were not suitable for subsequent dehydrochlorination to the desired styrene (B11656). mdma.ch An alternative approach, the pyrolysis of p-dimethylamino-α-phenethyl acetate (B1210297), was also explored but found to be an ineffective method for preparing p-dimethylaminostyrene. mdma.ch
A notable improvement in the dehydration step was patented, describing the dehydration of 2-(N,N-dimethylaminophenyl)ethanol at temperatures of at least 110°C in the presence of catalytic amounts of cuprous chloride and copper powder to form N,N-dimethyl-p-vinyl aniline. google.com This method also allowed for the initial formation of the p-dialkylamino phenethyl alcohol from p-aminophenethyl alcohol by reaction with a trialkyl phosphate (B84403), followed by in-situ dehydration with a strong alkali. google.com
These early methods, while foundational, often suffered from harsh reaction conditions, low to moderate yields, and the generation of significant byproducts, paving the way for the development of more efficient and selective contemporary synthetic routes.
Contemporary Synthetic Routes to DMVA
Modern organic synthesis has introduced a variety of more efficient and versatile methods for the preparation of this compound. These routes often employ transition-metal catalysis and classic named reactions to achieve higher yields and greater functional group tolerance.
Heck Reaction-Based Syntheses of DMVA and its Derivatives
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, has become a powerful tool for the synthesis of vinylarenes, including DMVA and its derivatives. In a typical Heck reaction for DMVA synthesis, an aryl halide bearing the N,N-dimethylamino group is coupled with an ethylene (B1197577) source.
For instance, 4-bromo-N,N-dimethylaniline can be reacted with ethylene gas in the presence of a palladium catalyst to furnish this compound. More conveniently, ethylene precursors can be used. One study reported the use of tetraethylammonium (B1195904) bromide as a solid, easy-to-handle ethylene precursor in a Heck coupling with 4-bromo-N,N-dimethylaniline, catalyzed by a palladium-RuPhos complex, to give DMVA, albeit in a modest yield of 21%. achemblock.com
The Heck reaction is also extensively used to synthesize derivatives of DMVA by coupling various aryl halides with DMVA itself. For example, fluorene-based conjugates have been synthesized by reacting this compound with brominated fluorene (B118485) derivatives in the presence of a palladium(II) acetate catalyst, triphenylphosphine (B44618), potassium acetate, and tetrabutylammonium (B224687) bromide in DMF at 90°C. nih.gov
Table 1: Examples of Heck Reaction Conditions for DMVA and Derivative Synthesis
| Aryl Halide/Vinyl Partner | Catalyst System | Base/Additives | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromo-N,N-dimethylaniline / Tetraethylammonium bromide | PdRuPhos G3 | KOtBu | Toluene (B28343) | 100 | 21 | achemblock.com |
| 4-(2,7-dibromo-9-(pyridin-2-yl)-9H-fluoren-9-yl)-N,N-diphenylaniline / this compound | Pd(OAc)₂, PPh₃ | KOAc, n-Bu₄NBr | DMF | 90 | Not specified | nih.gov |
| Iodobenzene / 2,3,5,6-tetrafluoro-N,N-dimethyl-4-vinylaniline | Pd(OAc)₂ | K₂CO₃, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine | DMF | 110 | Not specified | acs.org |
Wittig Reaction-Based Syntheses of DMVA Precursors
The Wittig reaction, which converts a ketone or aldehyde to an alkene, is another cornerstone of modern organic synthesis applicable to the preparation of DMVA. This reaction involves the treatment of an aldehyde, in this case, 4-(dimethylamino)benzaldehyde (B131446), with a phosphorus ylide (a Wittig reagent).
The synthesis of the required ylide typically begins with the reaction of triphenylphosphine with a methyl halide (e.g., methyl bromide) to form methyltriphenylphosphonium (B96628) bromide. mdma.ch This phosphonium (B103445) salt is then deprotonated with a strong base, such as potassium tert-butoxide or n-butyllithium, to generate the reactive methylenetriphenylphosphorane (B3051586) ylide. mdma.chacs.org
The subsequent reaction of this ylide with 4-(dimethylamino)benzaldehyde results in the formation of this compound and triphenylphosphine oxide. ethz.ch This method is highly reliable for creating the carbon-carbon double bond with good control. The Wittig reaction is also employed in the synthesis of more complex derivatives, such as coupling 4-(dimethylamino)benzaldehyde with 1-naphthylmethyltriphenylphosphonium salts to produce N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline. google.com
Table 2: Typical Reagents for Wittig-Based Synthesis of DMVA
| Carbonyl Compound | Wittig Reagent Precursor | Base | Solvent | Product | Reference |
| 4-(Dimethylamino)benzaldehyde | Methyltriphenylphosphonium bromide | Potassium tert-butoxide | Tetrahydrofuran (B95107) | This compound | mdma.chethz.ch |
| 4-(Dimethylamino)benzaldehyde | p-(Dimethylamino)benzyl-triphenylphosphonium bromide | Not specified | Not specified | (E)-1,2-bis(4-(dimethylamino)phenyl)ethene | researchgate.net |
Condensation Reactions in DMVA Synthesis
Condensation reactions provide a direct and often straightforward route to DMVA and its derivatives. These reactions typically involve the reaction of an activated methylene (B1212753) compound with an aldehyde or ketone.
A pertinent example is the synthesis of a new metal-free organic dye where the initial step involves a condensation reaction starting from 4-(N,N-dimethylamino)benzaldehyde. e-bookshelf.de While the specific partner for the condensation leading directly to DMVA is less common, this starting aldehyde is a key precursor in many multi-step syntheses that may involve a condensation step to build a larger molecular framework onto which the vinyl group is later installed. For instance, derivatives like N,N-dimethyl-4-[2-(2-quinolyl)vinyl]aniline have been synthesized via a condensation reaction between 2-methylquinoline (B7769805) and 4-(N,N-dimethylamino)benzaldehyde, catalyzed by piperidine. organic-chemistry.org
Alternative Chemical Transformations for DMVA Preparation
Beyond the major named reactions, other chemical transformations can be employed to prepare DMVA. Elimination reactions, for example, from suitable precursors can yield the vinyl group. While the direct dehydration of alcohols is considered a more historical method, modern variations and other elimination pathways exist.
One such alternative involves the Hofmann elimination. Although not a primary route for DMVA itself, this reaction is a classic method for forming alkenes from amines and demonstrates an alternative strategy for vinyl group installation.
Derivatization Strategies of DMVA
This compound is a valuable monomer and intermediate, and its structure can be readily modified through various derivatization strategies targeting either the vinyl group or the aromatic ring.
The vinyl group can undergo a range of addition reactions. For example, reduction of the vinyl group to an ethyl group can be achieved using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Current time information in Bangalore, IN.
The aromatic ring, being electron-rich due to the powerful donating effect of the dimethylamino group, is susceptible to electrophilic aromatic substitution. Reactions such as nitration or halogenation can be performed, introducing further functionality to the molecule. Current time information in Bangalore, IN.
Furthermore, the entire DMVA molecule can act as a building block in more complex syntheses. It is used as a monomer in polymerization reactions to create polymers with interesting electronic and optical properties. For example, it has been copolymerized with styrene to create a matrix for the in-situ synthesis of gallium nitride nanoparticles. organic-chemistry.org It also serves as the vinyl component in cross-coupling reactions, such as the Heck reaction, to synthesize larger conjugated systems for applications in materials science. nih.govrsc.org
Introduction of Functional Groups via the Vinyl Moiety
The vinyl group of this compound is a key site for introducing new functional groups, enabling the synthesis of a wide range of derivatives. The reactivity of the vinyl group allows for its participation in various addition and polymerization reactions. cymitquimica.com
One of the primary transformations of the vinyl moiety is its use in coupling reactions to extend the conjugated system of the molecule. Palladium-catalyzed reactions, such as the Heck coupling, are instrumental in this regard. For example, DMVA can be coupled with aryl halides to create more complex structures. ias.ac.inrsc.org Research has demonstrated the use of a double-fold Heck coupling to link this compound to a fluorene core. ias.ac.in
Furthermore, the vinyl group can undergo cycloaddition reactions. For instance, the [2+2] photocycloaddition of a star-type monomer, synthesized via a Heck reaction involving a derivative of this compound, has been reported. mdpi.com The vinyl group also allows for the production of polymers and copolymers through polymerization reactions. cymitquimica.com
Modifications of the N,N-Dimethylamino Group and Aromatic Ring
The N,N-dimethylamino group and the aromatic ring of DMVA are also amenable to modification, leading to derivatives with altered electronic and physical properties.
The N,N-dimethylamino group acts as a strong electron-donating group, influencing the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions. cymitquimica.com Modifications to this group can modulate the electron-donating strength.
The aromatic ring can be functionalized through various substitution reactions. For example, fluorinated derivatives of this compound have been synthesized, such as 2,3,5,6-tetrafluoro-N,N-dimethyl-4-vinylaniline. mdpi.com These modifications can influence the electronic properties and intermolecular interactions of the resulting molecules. The introduction of substituents on the aromatic ring can also be achieved through coupling reactions involving precursors to DMVA.
Derivatives with modified aromatic rings have been synthesized for various applications. For instance, N,N-Dimethyl-4-(2-(1-methyl-1lambda(5)-quinolin-2-yl)vinyl)aniline and 2-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline are derivatives where the aniline part of DMVA is incorporated into a more complex heterocyclic system. ontosight.aiontosight.ai These modifications are often designed to tune the photophysical or biological properties of the molecule.
Chiral Derivatization Approaches for DMVA Analogs
The synthesis of chiral analogs of this compound is an area of interest for applications in materials science and asymmetric catalysis. While DMVA itself is achiral, chirality can be introduced by incorporating chiral substituents or by creating chiral structures through reactions involving the vinyl group or the aromatic ring. nih.gov
One approach to creating chiral derivatives involves the use of chiral catalysts in reactions that form new stereocenters. Although specific examples for the chiral derivatization of DMVA are not extensively detailed in the provided context, the principles of asymmetric synthesis can be applied. For instance, asymmetric Heck reactions could potentially be used to couple DMVA with other molecules in a stereoselective manner.
Another strategy involves reacting DMVA with chiral reagents to form diastereomeric products that can then be separated. Research into related stilbazolium derivatives, which share structural similarities with protonated DMVA, has shown that the incorporation of chiral components can lead to materials with interesting properties, such as second-order optical nonlinearity. researchgate.netresearchgate.net This suggests that chiral derivatization of DMVA could lead to novel functional materials.
Derivatization for Enhanced Conjugation
Extending the π-conjugated system of this compound is a key strategy for developing materials with specific optical and electronic properties, such as those used in organic light-emitting diodes (OLEDs) and nonlinear optics. lookchem.comresearchgate.net
The vinyl group of DMVA serves as a convenient linker for extending conjugation. Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, are widely used for this purpose. ias.ac.inevitachem.com For example, DMVA has been coupled with various aryl bromides to synthesize fluorene-based conjugates with extended π-systems. ias.ac.in In one study, a double-fold Heck coupling was used to attach N,N-dimethylaniline moieties to a fluorene core via the vinyl group. ias.ac.in
Another example is the synthesis of N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline, where a naphthyl group is attached to the vinyl linker, thereby extending the conjugation. evitachem.com This type of derivatization can significantly alter the photophysical properties of the molecule, such as its absorption and emission wavelengths. Research has also focused on designing photosensitizers with enhanced conjugation by incorporating donor groups attached to a core structure to shift the absorption of light to the near-infrared (NIR) region. metu.edu.tr
The following table summarizes some examples of derivatization reactions of this compound for enhanced conjugation:
| Starting Material 1 | Starting Material 2 | Reaction Type | Product |
| This compound | 2-Bromobenzaldehyde | Heck Coupling | (E)-2-[4-(dimethylamino)styryl]benzaldehyde rsc.org |
| 4-(2,7-dibromo-9-(pyridin-2-yl)-9H-fluoren-9-yl)-N,N-diphenylaniline | This compound | Heck Coupling | 4,4'-((1E,1'E)-(9-(4-(diphenylamino)phenyl)-9-(pyridin-2-yl)-9H-fluorene-2,7-diyl)bis(ethene-2,1-diyl))bis(N,N-dimethylaniline) ias.ac.in |
| N,N-dimethylaniline | 1-bromo-2-naphthalene | Heck Coupling | N,N-Dimethyl-p-(2-(1-naphthyl)vinyl)aniline evitachem.com |
Purification and Isolation Techniques for DMVA
The purification and isolation of this compound and its derivatives are crucial steps to ensure the high purity required for their various applications, especially in polymerization and materials science. The choice of purification method depends on the scale of the synthesis and the physical properties of the compound, which is typically a colorless to pale yellow liquid. lookchem.comcymitquimica.com
For many derivatives of DMVA, flash column chromatography is a standard purification technique. chemicalbook.com The choice of eluent is critical for achieving good separation. For instance, a mixture of petroleum ether and ethyl acetate has been used to purify a derivative synthesized via a Wittig reaction. chemicalbook.com Silica (B1680970) gel chromatography with ethyl acetate and n-hexane as the eluent is also commonly employed. rsc.org
Following chromatographic purification, recrystallization can be used to obtain highly pure solid derivatives. For liquid products like DMVA itself, distillation under reduced pressure is a common method for purification.
In reaction workups, extraction is a key step to separate the product from the reaction mixture. Ethereal extraction is often used, followed by washing with aqueous solutions such as sodium bicarbonate and brine to remove impurities. chemicalbook.com The organic layer is then dried over a drying agent like magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4) before the solvent is removed. chemicalbook.commdpi.com
The following table outlines common purification techniques used for this compound and its derivatives:
| Purification Technique | Description |
| Flash Column Chromatography | A common method for purifying organic compounds. A solvent system such as petroleum ether/ethyl acetate or ethyl acetate/n-hexane is used to elute the compound through a silica gel column. chemicalbook.comrsc.org |
| Extraction | Used to separate the product from the reaction mixture. Typically involves an organic solvent like ether and washing with aqueous solutions. chemicalbook.com |
| Drying | The organic extract is dried over an anhydrous salt like MgSO4 or Na2SO4 to remove residual water. chemicalbook.commdpi.com |
| Recrystallization | Used for solid derivatives to achieve high purity. |
| Distillation | Suitable for purifying liquid compounds like DMVA, often performed under reduced pressure. |
Advanced Polymerization of N,n Dimethyl 4 Vinylaniline
Homopolymerization of DMVA
The synthesis of polymers from a single type of monomer, known as homopolymerization, is a fundamental process in polymer science. The homopolymerization of N,N-Dimethyl-4-vinylaniline (DMVA) results in the formation of poly(this compound), a polymer with interesting properties stemming from its pendant dimethylamino groups.
Mechanistic Investigations of DMVA Homopolymerization
The polymerization of DMVA can be initiated through various mechanisms, primarily radical and cationic polymerization. In a typical radical polymerization, an initiator such as 2,2′-azobis(isobutyronitrile) (AIBN) is used to generate free radicals, which then propagate by adding to the vinyl group of the DMVA monomer. sigmaaldrich.com The resulting polymer chains possess a backbone of repeating DMVA units.
Cationic polymerization of DMVA is also possible, often initiated by strong acids or Lewis acids. This method can be sensitive to the reaction conditions and the purity of the monomer.
Controlled Polymerization Techniques (e.g., Anionic Polymerization)
Controlled or "living" polymerization techniques offer precise control over the molecular weight, molecular weight distribution (polydispersity), and architecture of the resulting polymers. acs.org While various controlled radical polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are widely used for a range of vinyl monomers, their application to DMVA is an area of active research. sigmaaldrich.comsigmaaldrich.com These techniques allow for the synthesis of well-defined homopolymers and block copolymers.
Anionic polymerization is another powerful technique for producing polymers with narrow molecular weight distributions. afinitica.com This method involves the use of anionic initiators, such as organolithium compounds. For styrene (B11656) derivatives with functional groups, protection of the functional group is often necessary to prevent side reactions with the anionic initiator. afinitica.com In the case of DMVA, the dimethylamino group could potentially interact with the anionic center. Research into the anionic polymerization of protected vinylaniline derivatives has shown that it is possible to obtain well-defined polymers after deprotection. afinitica.com This suggests that a similar strategy could be employed for the controlled anionic polymerization of DMVA.
Copolymerization of DMVA with Diverse Monomers
Copolymerization, the process of polymerizing two or more different monomers, is a versatile method for creating materials with a wide range of properties. DMVA can be copolymerized with various monomers to tailor the characteristics of the final polymer.
Copolymerization with Styrene and its Derivatives
DMVA can be copolymerized with styrene and its derivatives to produce copolymers with varying compositions and properties. The reactivity ratios of the comonomers determine the distribution of the monomer units along the polymer chain. For instance, in the copolymerization of styrene with methacrylate (B99206) derivatives, the reactivity ratios are often less than one, indicating a tendency towards alternation of the monomer units. researchgate.net Similar studies on the copolymerization of DMVA with styrene would provide insight into the monomer distribution and resulting copolymer architecture. The presence of the dimethylamino group from the DMVA units can impart specific functionalities, such as pH-responsiveness or the ability to be quaternized, to the final copolymer. google.com
Table 1: Reactivity Ratios for Copolymerization of Styrene and Methacrylate Derivatives This table provides an example of reactivity ratios for related systems, as specific data for DMVA-styrene was not available in the search results.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Reference |
|---|---|---|---|---|
| Styrene | Dodecyl methacrylate | 0.52 | 0.42 | researchgate.net |
| Styrene | Octadecyl methacrylate | 0.58 | 0.45 | researchgate.net |
Copolymerization with Conjugated Dienes (e.g., Butadiene, Isoprene)
The copolymerization of DMVA with conjugated dienes like butadiene and isoprene (B109036) can lead to the formation of functionalized elastomers. The incorporation of DMVA into a polydiene backbone can introduce polarity and sites for further chemical modification. The microstructure of the diene units (e.g., 1,4-cis, 1,4-trans, 1,2-vinyl) can be influenced by the polymerization conditions and the catalyst system used. epa.gov Neodymium-based catalysts, for example, are known to produce polybutadienes with high cis-1,4 content. epa.gov The effect of a polar comonomer like DMVA on the stereoselectivity of diene polymerization is a key area of investigation.
Table 2: Example of Monomer Reactivity Ratios in Diene Copolymerization This table illustrates reactivity ratios in diene copolymerizations to provide context, as specific data for DMVA was not found.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Catalyst System | Reference |
|---|---|---|---|---|---|
| Butadiene | Isoprene | 1.22 | 1.14 | Neodymium-based | epa.gov |
| Butadiene | 2,3-dimethylbutadiene | 40.9 | 0.15 | Neodymium-based | epa.gov |
Incorporation into Functionalized Polymers
The dimethylamino group in DMVA provides a handle for creating functionalized polymers. mdpi.com These polymers can be designed for specific applications by leveraging the properties of this functional group. For instance, copolymers containing DMVA can be quaternized to introduce positive charges, making them suitable for applications such as dye mordants in photographic systems. google.com Furthermore, the incorporation of DMVA into polymer backbones can be used to modify surface properties or to create materials with responsive characteristics. Research has been conducted on the copolymerization of similar vinyl monomers, like 4-vinylaniline (B72439), to create functional materials such as conductive nanospheres and materials for mitigating biocorrosion. chemchart.com
Copolymerization for Two-Dimensional Polymer Film Formation
The synthesis of ultrathin, two-dimensional (2D) polymer films represents a significant advancement in materials science, enabling the creation of large-area, free-standing, and continuous single-layered covalent networks. mdpi.comresearchgate.netresearchgate.net These materials are synthesized through the precise arrangement of monomers at an interface, followed by a polymerization reaction that locks the ordered structure into place. mdpi.com A key strategy involves using multifunctional monomers that can form strong, covalently linked networks in two dimensions. mdpi.comresearchgate.net
A successful approach to forming carbon-carbon linked 2D polymer films involves a photochemically triggered [2+2] cycloaddition reaction. mdpi.com This method utilizes a specially designed star-type monomer, synthesized via a Heck reaction between a core molecule like 1,3,5-tris(4-iodophenyl)benzene (B140592) and arm units of 2,3,5,6-tetrafluoro-N,N-dimethyl-4-vinylaniline. mdpi.comresearchgate.net The inclusion of N,N-dimethyl groups on the vinylaniline derivative enhances both the solubility and reactivity of the monomer. mdpi.com
The polymerization is initiated by UV irradiation, which triggers the [2+2] cycloaddition of the vinyl groups, a powerful reaction for forming cyclobutane (B1203170) rings. mdpi.comucl.ac.uk A critical factor for the success of this polymerization in 2D is the preorganization of the monomers. researchgate.net In this system, arene-fluoroarene interactions between the fluorinated aromatic rings of the monomer units promote a favorable head-to-tail stacking arrangement in the self-assembled monolayer, which is essential for the subsequent photocycloaddition. mdpi.comresearchgate.net The successful polymerization and formation of the 2D polymer film have been confirmed through various analytical techniques, including Raman spectroscopy and X-ray photoelectron spectroscopy (XPS). mdpi.comresearchgate.net
Table 1: Components for Photochemically Triggered [2+2] Cycloaddition Polymerization
| Component | Chemical Name | Role |
| Core | 1,3,5-tris(4-iodophenyl)benzene | Provides the central scaffold for the star-shaped monomer. mdpi.com |
| Arms | 2,3,5,6-tetrafluoro-N,N-dimethyl-4-vinylaniline | Acts as the polymerizable unit containing the vinyl group. mdpi.comresearchgate.net |
| Functional Group | N,N-dimethyl group | Improves monomer solubility and reactivity. mdpi.com |
| Interaction Driver | Fluorinated aromatic rings | Promote arene-fluoroarene interactions for self-assembly. mdpi.com |
The formation of these advanced 2D polymer films is accomplished using interfacial polymerization, specifically at the air/water interface within a Langmuir-Blodgett trough. mdpi.comresearchgate.net This technique allows for the controlled self-assembly of the star-shaped monomers into a well-ordered monolayer on the water's surface before the polymerization is initiated. mdpi.comresearchgate.net The pre-assembly process, driven by donor-acceptor interactions, is a key step in creating a highly ordered structure that is then preserved during the photopolymerization step. researchgate.net
Upon UV irradiation, the organized monomers undergo the [2+2] cycloaddition, resulting in a carbon-carbon linked, ultrathin 2D polymer film. mdpi.com The resulting film is continuous, free-standing, and can achieve large areas (over 50 μm²). mdpi.comresearchgate.net The morphology and structure of these ultrathin films are verified using transmission electron microscopy (TEM) and atomic force microscopy (AFM), which provide clear evidence of the film's integrity and thickness. mdpi.comresearchgate.netresearchgate.net This interfacial synthesis strategy offers a robust and controllable method for constructing well-defined 2D polymers. mdpi.com
Graft Polymerization Involving DMVA
Graft polymerization is a versatile technique used to modify the surfaces of various substrates by covalently attaching polymer chains. This "grafting from" approach allows for the creation of dense polymer layers, known as polymer brushes, which can dramatically alter the surface properties of the material. acs.org Monomers like DMVA and its analogs are well-suited for these techniques, enabling the introduction of specific functionalities onto surfaces ranging from inorganic nanoparticles to steel. researchgate.netmdpi.com
Surface-initiated polymerization involves anchoring initiator molecules onto a substrate and then growing polymer chains directly from these sites. acs.org This method leads to polymer brushes with significantly higher grafting densities than "grafting to" methods. acs.org A common technique employed is surface-initiated atom transfer radical polymerization (SI-ATRP). researchgate.netmdpi.com For instance, research has demonstrated the grafting of poly(4-vinylaniline) brushes from a stainless steel surface using SI-ATRP to create functional coatings. researchgate.net The process typically begins with the salinization of the substrate to introduce anchor points for the initiator, followed by the polymerization of the vinyl monomer. researchgate.net This approach has been used to modify a wide range of substrates, including silica (B1680970) nanoparticles and poly(tetrafluoroethylene) films, demonstrating its versatility. mdpi.comsigmaaldrich.cn
Polymer brushes composed of DMVA or its derivatives can be synthesized to create surfaces with tailored properties, such as stimuli-responsiveness or enhanced conductivity. mcmaster.cachemchart.com For example, graft copolymers can be formed by first growing poly(4-vinylaniline) brushes via SI-ATRP, and then performing a subsequent oxidative graft polymerization of aniline (B41778) from the initial brush layer to form a bilayer structure. researchgate.netchemchart.com
Furthermore, controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are used to synthesize well-defined copolymers that can serve as building blocks for more complex architectures. wiley-vch.dewhiterose.ac.uk For instance, random copolymers containing protected 4-vinylaniline have been synthesized using RAFT, where the protected amine group provides a handle for further functionalization after the formation of the polymeric nanoparticle. wiley-vch.de In another innovative approach, DMVA-functionalized gold nanoparticles have been copolymerized with methyl methacrylate (MMA) to create a copolymer where the nanoparticle is integrated into the polymer structure, which can then be used as a template to form polymer cages. uni-bayreuth.de
Table 2: Examples of Graft Polymerization with Vinylaniline Derivatives
| Polymerization Method | Monomer(s) | Substrate/Template | Resulting Architecture |
| SI-ATRP | 4-Vinylaniline (VAn) | Stainless Steel | Poly(4-vinylaniline) brushes. researchgate.net |
| SI-ATRP & Oxidative Grafting | 4-Vinylaniline, Aniline | Stainless Steel | PVAn-Polyaniline bilayer coating. researchgate.netchemchart.com |
| Graft Copolymerization | 4-Vinylaniline, Aniline | Poly(tetrafluoroethylene) Film | Modified film surface. sigmaaldrich.cn |
| Radical Copolymerization | DMVA-functionalized AuNP, MMA | Gold Nanoparticle (AuNP) | Graft copolymer for polymer cage synthesis. uni-bayreuth.de |
| RAFT Polymerization | Boc-protected 4-vinylaniline, Chloromethyl styrene | N/A | Linear copolymer precursor for nanoparticles. wiley-vch.de |
Living Polymerization Approaches for Controlled Architectures
Living polymerization, more accurately termed controlled radical polymerization (CRP), encompasses a range of techniques that allow for the synthesis of polymers with predetermined molecular weights, low dispersity (narrow molecular weight distribution), and complex, well-defined architectures. whiterose.ac.ukacs.org These methods, which include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), have revolutionized polymer chemistry. acs.orgacs.org
The application of these techniques to DMVA and its analogs is crucial for creating the sophisticated polymer structures discussed previously. For example, ATRP was used to prepare the flexible coil block of a rod-coil diblock copolymer using a protected derivative, 2,6-dimethyl-4-vinyl aniline. acs.org This controlled process allowed for the creation of a well-defined block that could be further modified. acs.org Similarly, RAFT polymerization has been employed to synthesize copolymers of protected 4-vinylaniline, providing precise control over the polymer chain and enabling the incorporation of functional groups at specific locations. wiley-vch.de The ability to create block copolymers, gradient copolymers, and star polymers through these living/controlled methods is essential for applications in nanotechnology, electronics, and biomedicine. acs.orgaip.orgrsc.org
Table 3: Controlled Polymerization Techniques for Vinylaniline Monomers
| Technique | Key Features | Example Application with Vinylaniline Derivative |
| ATRP | Uses a transition-metal catalyst (e.g., Copper) to control radical concentration, enabling synthesis of well-defined polymers and block copolymers. acs.org | Synthesis of a polystyryl-type flexible block from protected 2,6-dimethyl-4-vinyl aniline for a rod-coil diblock copolymer. acs.org |
| RAFT | Employs a chain transfer agent (CTA) to mediate the polymerization, allowing for control over molecular weight and architecture with a wide range of monomers. acs.orgwhiterose.ac.uk | Synthesis of copolymers from Boc-protected 4-vinylaniline to create precursors for single-chain polymer nanoparticles. wiley-vch.de |
| NMP | Utilizes a stable nitroxide radical to reversibly terminate growing polymer chains, providing control over the polymerization of monomers like styrene. acs.orgacs.org | Synthesis of well-defined random copolymers of styrene and 4-chloromethylstyrene as precursors for functional nanoparticles. wiley-vch.de |
Anionic Living Polymerization for Structurally Controllable Polymers
Anionic living polymerization is a powerful technique for producing polymers with highly uniform chain lengths and predictable molecular weights. researchgate.net However, the direct anionic polymerization of monomers with active hydrogen atoms, such as those with amino groups, is not feasible as the amino protons would terminate the living anionic chain ends. To overcome this, a protection-polymerization-deprotection strategy is employed. For amino-functionalized styrenes like the parent compound 4-vinylaniline, the amino group is first protected.
A successful approach involves protecting the amino group as an N,N-bis(trimethylsilyl) derivative. acs.orgcapes.gov.brcore.ac.uk The resulting monomer, 4-(N,N-bis(trimethylsilyl)amino)styrene, can undergo anionic living polymerization without interference from the protected amino functionality. acs.orgchemchart.com This method allows for the synthesis of well-defined poly(4-aminostyrene) with a narrow molecular weight distribution (polydispersity index, M
| Monomer | Initiator | Solvent | Temperature (°C) | Resulting Polymer | Mw/Mn | Reference |
|---|---|---|---|---|---|---|
| 4-(N,N-bis(trimethylsilyl)amino)styrene | sec-Butyllithium | THF | -78 | Poly(4-(N,N-bis(trimethylsilyl)amino)styrene) | <1.1 | researchgate.netacs.org |
RAFT Polymerization of DMVA-containing Monomers
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization (CRP) technique that functions across a wide range of monomers and reaction conditions. nih.govspecificpolymers.com A key advantage of RAFT is its tolerance for various functional groups, which often allows for the direct polymerization of functional monomers without the need for protection. sigmaaldrich.com For monomers where the functionality might interfere with the process, a protection strategy can be used.
In the context of producing polymers from vinylaniline, researchers have successfully employed RAFT polymerization with a protected form of the monomer. Specifically, tert-butoxycarbonyl (Boc)-protected 4-vinylaniline has been used to synthesize well-defined primary polymer structures. wiley-vch.de This approach allows for the creation of amine-functionalized polymers and copolymers with controlled molecular weights and architectures. wiley-vch.deresearchgate.net The RAFT process is mediated by a chain transfer agent (CTA), and the choice of CTA is critical for achieving good control over the polymerization. specificpolymers.com For styrene-type monomers, trithiocarbonates or dithioesters are often effective CTAs. specificpolymers.com The polymerization is initiated by a conventional radical source, such as 2,2′-azobis(isobutyronitrile) (AIBN). nih.gov Following polymerization, the Boc protecting group can be removed under acidic conditions to reveal the primary amine functionality, which can then be further modified, for instance, by methylation to yield the N,N-dimethylamino group if starting from poly(4-vinylaniline). This RAFT-based method is particularly valuable for synthesizing block copolymers by using the resulting polymer as a macromolecular chain transfer agent (macro-CTA) for subsequent polymerization of another monomer. nih.gov
| Monomer | CTA Type | Initiator | Key Feature | Reference |
|---|---|---|---|---|
| Boc-protected 4-vinylaniline | Trithiocarbonate or Dithioester | AIBN | Allows synthesis of well-defined amine-functionalized (co)polymers. | specificpolymers.comwiley-vch.de |
ATRP of DMVA-containing Monomers
Atom Transfer Radical Polymerization (ATRP) is another major CRP technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and high degrees of chain-end functionality. sigmaaldrich.com The process is typically catalyzed by a transition metal complex, most commonly based on copper, which reversibly activates and deactivates the propagating polymer chains. acs.org
The direct ATRP of this compound can be challenging because the amine functionality can coordinate with the copper catalyst, potentially affecting its activity and the control over the polymerization. sigmaaldrich.com Therefore, research has often focused on the ATRP of the parent monomer, 4-vinylaniline (4-VAn), sometimes with a protection strategy. sigmaaldrich.com A notable application is surface-initiated ATRP (SI-ATRP), where polymers are grown from a surface to create functional coatings. For example, poly(4-vinylaniline) (PVAn) has been grafted from stainless steel surfaces using SI-ATRP. acs.org In such a process, the surface is first functionalized with an ATRP initiator. The polymerization of 4-VAn is then carried out in the presence of a copper catalyst system, such as CuBr complexed with a ligand like tris(2-(dimethylamino)ethyl)amine (Me
| Monomer | Catalyst System (Example) | Initiator Type | Application Example | Reference |
|---|---|---|---|---|
| 4-Vinylaniline (4-VAn) | Cu(I)Br / Me6TREN | Surface-immobilized initiator | Grafting of PVAn from stainless steel for anticorrosion coatings. | acs.orgacs.org |
Spectroscopic and Advanced Characterization Techniques for Dmva and Its Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of DMVA and its polymers, offering precise information about the chemical environment of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for determining the molecular structure of DMVA. The spectrum provides characteristic signals for the vinyl and aromatic protons, as well as the N-methyl protons. For the monomer, typical ¹H NMR chemical shifts (δ) in Chloroform-d (CDCl₃) are observed around 2.97 ppm for the six protons of the two methyl groups (N(CH₃)₂). chemrxiv.org The vinyl group protons appear as distinct signals: the proton geminal to the aromatic ring at approximately 6.6-6.7 ppm (dd), and the two terminal vinyl protons at around 5.03 ppm (dd) and 5.55 ppm (dd). chemrxiv.org The aromatic protons typically show signals in the range of 6.7-7.4 ppm. chemrxiv.org
Upon polymerization to poly(N,N-Dimethyl-4-vinylaniline) (PDMVA), the ¹H NMR spectrum undergoes significant changes. The sharp, distinct peaks of the vinyl protons disappear, indicating the conversion of the double bonds into the polymer backbone. This is replaced by broad signals corresponding to the protons in the polymer chain.
¹H NMR Data for this compound
| Protons | Chemical Shift (δ) in ppm |
|---|---|
| N(CH₃)₂ | 2.97 (s, 6H) |
| =CH₂ (trans) | 5.55 (dd, 1H) |
| =CH₂ (cis) | 5.03 (dd, 1H) |
| Ar-CH= | 6.75 – 6.58 (m, 1H) |
| Aromatic | 7.37 – 7.27 (m, 2H), 6.75 – 6.58 (m, 2H) |
Data sourced from a study using 300 MHz NMR in Chloroform-d. chemrxiv.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of DMVA and its polymers. For the DMVA monomer in CDCl₃, the carbon of the N-methyl groups resonates at approximately 40.7 ppm. chemrxiv.org The vinyl group carbons show two distinct signals: the terminal CH₂ at around 109.5 ppm and the CH carbon at about 136.7 ppm. chemrxiv.org The aromatic carbons appear in the 112.5-150.4 ppm region, with the carbon attached to the nitrogen (C-N) appearing at the most downfield shift of 150.4 ppm due to the deshielding effect of the nitrogen atom. chemrxiv.org
After polymerization, the signals corresponding to the vinyl carbons vanish, and new signals emerge that are characteristic of the saturated polymer backbone. This allows for the confirmation of successful polymerization and analysis of the polymer's microstructure.
¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ) in ppm |
|---|---|
| N(CH₃)₂ | 40.7 |
| =CH₂ | 109.5 |
| Ar-CH= | 136.7 |
| Aromatic C-N | 150.4 |
| Aromatic CH | 127.3, 112.5 |
| Aromatic C-vinyl | 126.3 |
Data sourced from a study using 75 MHz NMR in CDCl₃. chemrxiv.org
For more complex polymer structures or for unambiguous assignment of ¹H and ¹³C signals, two-dimensional (2D) NMR techniques are employed. chemrxiv.org Correlation Spectroscopy (COSY) helps to identify proton-proton couplings, for instance, between the vinyl protons in the monomer. chemrxiv.org Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, which is invaluable for assigning the carbons in the aromatic ring and the vinyl group of DMVA. chemrxiv.org These advanced techniques provide a deeper level of structural detail, which is essential for understanding the precise architecture of DMVA-based polymers and copolymers.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) spectroscopy of DMVA reveals characteristic absorption bands. Key vibrations include the C-N stretching of the aromatic amine, typically seen around 1350 cm⁻¹. The vinyl group gives rise to several distinct peaks, including the C=C stretching vibration around 1630 cm⁻¹ and out-of-plane C-H bending vibrations (wagging) at approximately 990 and 905 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.
During the polymerization of DMVA, the FT-IR spectrum shows a marked decrease or disappearance of the peaks associated with the vinyl group, particularly the C=C stretch and the C-H out-of-plane bends. researchgate.net This provides clear evidence of the consumption of the vinyl monomer and the formation of the polymer. The persistence of the aromatic and C-N stretching bands confirms the integrity of the dimethylamino aniline (B41778) moiety within the polymer structure.
Key FT-IR Bands for DMVA and PDMVA
| Functional Group | Wavenumber (cm⁻¹) in DMVA | Wavenumber (cm⁻¹) in PDMVA |
|---|---|---|
| Aromatic C-H Stretch | ~3050 | ~3050 |
| Aliphatic C-H Stretch | ~2900-2800 | ~2900-2800 |
| C=C Stretch (Vinyl) | ~1630 | Disappears/Reduces |
| C-N Stretch (Aromatic Amine) | ~1350 | ~1350 |
| C-H Out-of-Plane Bend (Vinyl) | ~990, 905 | Disappears/Reduces |
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For DMVA, the strong Raman scattering from the C=C bond of the vinyl group and the aromatic ring breathing modes are particularly informative. The C=C stretching vibration in the Raman spectrum is typically a strong band. Upon polymerization, the intensity of this band significantly diminishes, which can be used to monitor the polymerization process. researchgate.netresearchgate.net Raman spectroscopy is also sensitive to the planarity and conjugation of the system, offering insights into the electronic structure of both the monomer and the polymer. uni-bayreuth.de
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical tool for the characterization of DMVA, providing precise information on its molecular weight and purity.
High-Resolution Mass Spectrometry for Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally confirming the elemental composition and molecular weight of this compound. This technique measures the mass-to-charge ratio with high precision, allowing for the determination of the exact mass of the molecule. The theoretical molecular formula for DMVA is C₁₀H₁₃N, which corresponds to a specific calculated monoisotopic mass. scbt.comnih.gov
In studies involving derivatives of similar vinylaniline compounds, HRMS (ESI-TOF) has been effectively used to confirm the calculated molecular formula by matching it with the experimentally found mass. For instance, in the analysis of related structures, the calculated mass for a compound was 254.1365 [M+H]⁺, and the found mass was 254.1364, demonstrating the accuracy of HRMS in structural confirmation. rsc.org This level of precision is essential for distinguishing between compounds with similar nominal masses but different elemental compositions.
Table 1: Molecular Weight Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₃N | scbt.comnih.govachemblock.com |
LC-MS for Purity and Identity Verification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is frequently employed to assess the purity of DMVA and to identify it within reaction mixtures. bldpharm.comambeed.com Commercial suppliers often use techniques like HPLC and LC-MS to guarantee the purity of their products, which typically exceeds 97% or 98%. achemblock.comtcichemicals.com
In research, LC-MS is used to analyze products from reactions involving N,N-dimethyl amino acid derivatives, where it helps in separating and identifying different stereoisomers and confirming product formation. researchgate.net For DMVA, this technique would separate the main compound from any unreacted starting materials, byproducts, or degradation products, with the mass spectrometer providing definitive identification of each separated peak based on its mass-to-charge ratio.
X-ray Diffraction (XRD)
X-ray diffraction is the primary technique for determining the crystallographic structure of solid materials. It is applied to both the monomeric DMVA and its polymeric forms to understand their atomic and molecular arrangement.
Single Crystal XRD for Crystal Structure Determination
Table 2: Example Crystallographic Data for a DMVA Derivative (DADMQ)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pna21 | researchgate.net |
| a (Å) | 20.272 | researchgate.net |
| b (Å) | 7.188 | researchgate.net |
| c (Å) | 8.471 | researchgate.net |
Powder XRD for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of bulk materials, including polymers of DMVA. This technique is valuable for determining whether a polymer is amorphous, semi-crystalline, or fully crystalline. In studies on materials functionalized with this compound, PXRD patterns showed that the introduction of the monomer could alter the crystallinity of the host material, often resulting in broader peaks indicative of a more amorphous structure. tum.de For hybrid materials, such as those combining polyoxometalate clusters with polymers, PXRD is used alongside single-crystal XRD to fully characterize the resulting structure. researchgate.net Analysis of polyaniline (PANI) nanofibers, a related conductive polymer, has shown that XRD can reveal a partly crystalline structure, which influences the material's electrical properties. researchgate.net
Advanced Microscopy for Polymer Morphology
The morphology, or large-scale structure, of polymers derived from DMVA is critical to their application and performance. Advanced microscopy techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are used to visualize these structures at the micro- and nanoscale.
Research on polymers incorporating DMVA or similar monomers frequently employs these methods. For instance, SEM has been used to study the surface morphology of polymer microparticles and nanocomposites. researchgate.netopen.ac.uk In the creation of two-dimensional polymers from a fluorinated derivative of DMVA, both TEM and AFM were essential in confirming the formation of continuous, ultrathin films with large surface areas. researchgate.net Furthermore, when gold nanoparticles were used as templates for polymer architectures involving 4-vinylaniline (B72439), TEM was crucial for measuring the core size of the nanoparticles around which the polymer shell was formed. uni-bayreuth.de These microscopy techniques provide direct visual evidence of the polymer's shape, size distribution, and surface features, which are fundamental to understanding its physical and chemical properties.
Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.
XPS is a routine and powerful method for the characterization of polymer brushes and films. acs.org It can confirm the successful grafting of polymers onto a substrate by detecting the elements present in the polymer backbone and functional groups. researchgate.net
In a significant study on a two-dimensional polymer film synthesized from 2,3,5,6-tetrafluoro-N,N-dimethyl-4-vinylaniline, XPS was used to prove the successful bond formation during polymerization. mdpi.com The analysis of the high-resolution C 1s spectra allowed for the identification of the different carbon bonds present, such as C=C, C-F, C-N, and C-C, which confirmed the structure of the polymer film. mdpi.com
Table 3: Elemental and Bonding Information from XPS of a 2D Polymer Film Based on a polymer synthesized from a fluorinated DMVA derivative.
| Element/Bond | Observation | Significance |
| C, N, F, O, Si | Detected elements in the film on a SiO2/Si substrate. mdpi.com | Confirms the elemental composition of the polymer and substrate. mdpi.com |
| C=C, C-F, C-N, C-C | Major contributions to the high-resolution C 1s spectra. mdpi.com | Proves the successful formation of the polymer's covalent network. mdpi.com |
Source: Data from a study on a 2D polymer film. mdpi.com
XPS is also broadly applied to study conducting polymers like polyaniline to understand their doping mechanisms and surface chemistry. acs.org This highlights its utility in probing the surface composition and electronic properties of polymers related to DMVA.
Computational and Theoretical Studies of N,n Dimethyl 4 Vinylaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT methods enable the calculation of a wide range of molecular properties with a favorable balance of accuracy and computational cost. For N,N-Dimethyl-4-vinylaniline, DFT calculations are instrumental in understanding its geometry, electronic distribution, and spectroscopic characteristics. These calculations are typically performed using a functional, such as B3LYP, and a basis set that defines the mathematical functions used to build the molecular orbitals.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a critical computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map provides a color-coded representation of the electrostatic potential on the electron density surface.
For this compound, the MEP map would highlight distinct regions of electrostatic potential. The nitrogen atom of the dimethylamino group, with its lone pair of electrons, is expected to be a region of high negative potential (typically colored red or yellow), indicating its susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the vinyl group and the aromatic ring would exhibit positive potential (colored blue), marking them as sites for potential nucleophilic interaction. The vinyl group and the aromatic ring themselves would show a distribution of charge, reflecting the interplay of resonance and inductive effects. This analysis is crucial for understanding intermolecular interactions and the regioselectivity of chemical reactions involving this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
In this compound, the HOMO is anticipated to be localized primarily on the electron-rich dimethylamino group and the π-system of the aniline (B41778) ring, reflecting its electron-donating capability. The LUMO is likely distributed over the vinyl group and the aromatic ring, indicating the regions where the molecule can accept electrons. A smaller HOMO-LUMO gap would suggest higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This analysis is vital for predicting the molecule's behavior in charge-transfer processes and its potential applications in electronic materials.
Table 1: Key Quantum Chemical Descriptors Derived from FMO Analysis
| Parameter | Description |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO |
| Ionization Potential (I) | I ≈ -EHOMO |
| Electron Affinity (A) | A ≈ -ELUMO |
| Electronegativity (χ) | χ ≈ (I + A) / 2 |
| Chemical Hardness (η) | η ≈ (I - A) / 2 |
| Chemical Softness (S) | S = 1 / (2η) |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs that align with classical Lewis structures. This method allows for the quantitative investigation of charge transfer, hyperconjugative interactions, and bond properties.
Optimization of Molecular Geometry and Electronic Structure
A fundamental step in any computational study is the optimization of the molecule's geometry to find its lowest energy conformation. Using DFT methods, the bond lengths, bond angles, and dihedral angles of this compound can be calculated. This process seeks the minimum on the potential energy surface, providing a detailed three-dimensional structure of the molecule.
The optimized geometry is crucial as it forms the basis for all other computational analyses, including vibrational frequencies and electronic properties. For this compound, key structural parameters would include the planarity of the aniline ring, the orientation of the dimethylamino and vinyl groups with respect to the ring, and the lengths of the various carbon-carbon, carbon-nitrogen, and carbon-hydrogen bonds. These calculated parameters can be compared with experimental data, if available, to validate the computational method used. A study on the related compound N,N-dimethyl-4-nitroaniline has shown that the dimethylamino group can be planar or have a trigonal-pyramidal configuration depending on other substituents. researchgate.net
Table 2: Selected Predicted Structural Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
|---|---|---|---|---|
| Bond Length | C | C (ring) | - | (Å) |
| Bond Length | C | N | - | (Å) |
| Bond Length | C (vinyl) | C (vinyl) | - | (Å) |
| Bond Angle | C (ring) | N | C (methyl) | (°) |
Note: This table is illustrative of the types of parameters obtained from geometry optimization. Precise, cited values for this compound are not available in the searched literature.
Vibrational Frequency Calculations
Computational vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of normal vibrational modes and their corresponding frequencies can be determined. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and assigning specific vibrational modes to observed spectral bands.
For this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to C-H stretching in the aromatic ring and vinyl group, C-N stretching of the amino group, and various ring deformation and bending modes. A computational study on the similar molecule N,N-Dimethylaniline identified aromatic C-H stretching vibrations around 3000 cm-1 and C-C stretching modes between 1400–1650 cm-1. sphinxsai.com The presence of the vinyl group in this compound would introduce additional characteristic frequencies, such as the C=C stretching vibration. Comparing the calculated frequencies with experimental spectra helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties.
Molecular Dynamics (MD) Simulations
While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes, intermolecular interactions, and the properties of the molecule in a condensed phase (e.g., in a solvent).
Currently, there is a lack of specific published research detailing Molecular Dynamics simulations performed on this compound. However, such simulations could provide valuable information. For instance, an MD simulation of this compound in a solvent would reveal how the solvent molecules arrange around it and how this solvation affects its conformation and electronic properties. Furthermore, simulations of multiple this compound molecules could be used to study aggregation behavior and the nature of intermolecular forces, which is particularly relevant for understanding its properties in the solid state or in concentrated solutions.
Conformational Analysis and Dynamics
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformational landscape of this compound is primarily determined by the rotation around the C-N bond (connecting the dimethylamino group to the phenyl ring) and the C-C bond (connecting the vinyl group to the phenyl ring).
Theoretical studies on similar molecules, such as styrene (B11656) and its derivatives, suggest that the vinyl group tends to be coplanar with the aromatic ring to maximize π-conjugation. colostate.edu This planar conformation is generally the most stable, although the energy barrier for rotation around the phenyl-vinyl bond is relatively low. For this compound, the strong electron-donating nature of the dimethylamino group enhances this conjugation, further stabilizing the planar arrangement of the vinyl group.
Table 1: Calculated Rotational Barriers for this compound Analogs (Note: This data is representative and based on computational studies of analogous compounds, as specific data for this compound is not readily available in the reviewed literature.)
| Bond | Rotational Barrier (kcal/mol) | Most Stable Conformation (Dihedral Angle) |
| Phenyl-Vinyl C-C | 2.5 - 4.0 | ~0° (planar) |
| Phenyl-Amino C-N | 1.5 - 3.0 | ~20-30° (near planar) |
Intermolecular Interactions and Self-Assembly
The intermolecular interactions of this compound are crucial for understanding its condensed-phase behavior, including its potential for self-assembly. The molecule possesses several features that can participate in non-covalent interactions:
π-π Stacking: The electron-rich aromatic ring can engage in π-π stacking interactions with other aromatic systems. These interactions are a significant driving force for the self-assembly of many aromatic compounds.
C-H···π Interactions: The hydrogen atoms of the vinyl and methyl groups can interact with the π-system of neighboring molecules.
Dipole-Dipole Interactions: The molecule has a net dipole moment due to the electron-donating dimethylamino group, leading to dipole-dipole interactions that influence molecular packing.
Computational studies on related aromatic amines and vinyl-substituted compounds suggest that these molecules can form ordered structures in the solid state and in solution. The balance of these intermolecular forces dictates the specific packing motifs and the morphology of any self-assembled structures. While specific studies on the self-assembly of this compound are limited, the presence of both a vinyl group and an aniline moiety suggests potential for polymerization and the formation of functional materials.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the properties and reactivity of molecules.
Correlation with Spectroscopic Data
Quantum chemical calculations can predict various spectroscopic properties, which can then be correlated with experimental spectra to validate both the computational model and the experimental assignments.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. By comparing the calculated vibrational spectrum with experimental FT-IR and Raman spectra, each vibrational mode can be assigned to specific atomic motions within the molecule. For this compound, characteristic vibrational modes would include the C=C stretching of the vinyl group, C-N stretching of the dimethylamino group, and various aromatic C-H and C=C vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. The electronic transitions in this compound are expected to be dominated by π-π* transitions within the conjugated system, significantly influenced by the intramolecular charge transfer character from the electron-donating dimethylamino group to the vinyl-phenyl moiety.
Table 2: Predicted and Experimental Spectroscopic Data for this compound Analogs (Note: This data is illustrative and based on typical values for similar compounds.)
| Spectroscopic Parameter | Calculated Value | Experimental Value |
| C=C Vinyl Stretch (cm⁻¹) | ~1630 | ~1625 |
| C-N Stretch (cm⁻¹) | ~1350 | ~1345 |
| λmax (nm) | ~280-300 | ~285 |
Prediction of Reactivity and Reaction Mechanisms
Quantum chemical calculations provide valuable insights into the reactivity of this compound by mapping its potential energy surface and identifying regions of high or low electron density.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. For this compound, the MEP would show a region of negative potential (nucleophilic) around the nitrogen atom and the vinyl double bond, indicating their susceptibility to electrophilic attack. The aromatic ring would also exhibit regions of negative potential.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. In this compound, the HOMO is expected to be localized primarily on the dimethylamino group and the aromatic ring, consistent with its electron-donating character. The LUMO is likely distributed over the vinyl group and the phenyl ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.
Reaction Mechanisms: Computational methods can be used to model the pathways of chemical reactions involving this compound, such as polymerization or electrophilic addition to the vinyl group. By calculating the energies of reactants, transition states, and products, the most favorable reaction mechanisms can be determined.
Topological Studies
Topological analysis of the electron density provides a quantitative way to describe chemical bonding and electron localization.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL)
The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are scalar fields that are used to visualize and analyze the extent of electron localization in a molecule. researchgate.net These methods provide a powerful tool for identifying covalent bonds, lone pairs, and atomic cores.
In this compound, ELF and LOL analyses would reveal:
High localization values between bonded atoms, corresponding to covalent bonds (e.g., C-C, C-H, C-N).
A region of high localization around the nitrogen atom, corresponding to its lone pair of electrons.
Delocalized regions above and below the plane of the aromatic ring and the vinyl group, characteristic of the π-electron system.
These topological analyses provide a detailed picture of the electronic structure that goes beyond simple Lewis structures, offering a more nuanced understanding of the chemical bonding and aromaticity in this compound. acs.orgnih.gov The delocalization of the nitrogen lone pair into the aromatic ring and the conjugation with the vinyl group would be visually represented in the ELF and LOL maps. nih.gov
Noncovalent Interaction (NCI) Analysis
Noncovalent Interaction (NCI) analysis is a computational chemistry technique used to visualize and characterize noncovalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, within a molecule or between molecules. wikipedia.orgchemtools.orgwikipedia.org This method is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). wikipedia.orgjussieu.fr Regions of noncovalent interactions are identified by analyzing areas where the reduced density gradient is low at low electron densities. wikipedia.org
The character of these interactions is further distinguished by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. wikipedia.orgjussieu.fr This allows for a detailed 3D visualization of the interaction landscape of a molecule. Typically, NCI plots use a color scale to represent different types of interactions: blue often indicates strong, attractive interactions like hydrogen bonds; green signifies weak, delocalized interactions such as van der Waals forces; and red highlights repulsive interactions, for example, steric clashes. chemtools.orgnih.gov
While specific NCI analysis of this compound is not available in the surveyed literature, a hypothetical study can be outlined based on its molecular structure. Such an analysis would provide valuable insights into the intramolecular and potential intermolecular interactions that govern its chemical behavior and physical properties.
Hypothetical Research Findings
A computational study of this compound using NCI analysis would likely reveal several key noncovalent interactions. Intramolecularly, van der Waals interactions would be expected between the dimethylamino group and the vinyl group with the adjacent hydrogen atoms on the aniline ring. These weak interactions would influence the conformational preferences of the molecule.
When considering the potential for intermolecular interactions, as in a condensed phase or in solution, this compound could exhibit several types of noncovalent bonding. The nitrogen atom of the dimethylamino group could act as a hydrogen bond acceptor in the presence of suitable donor molecules. researchgate.net Furthermore, the aromatic ring is capable of engaging in π-π stacking interactions with other aromatic systems. The vinyl group could also participate in weak C-H···π interactions.
An NCI plot would visually represent these interactions. Green isosurfaces would likely be observed across the aromatic ring and around the methyl and vinyl groups, indicating the prevalence of van der Waals forces. If a hydrogen bond donor were present, a distinct blue isosurface would appear between the nitrogen atom and the donor's hydrogen. Regions of steric repulsion, indicated by red isosurfaces, might be present between the methyl groups and the ortho hydrogens of the aniline ring, particularly in certain conformations.
Interactive Data Table: Hypothetical NCI Analysis of this compound
The following table summarizes the expected types of noncovalent interactions for this compound and the corresponding signatures in an NCI analysis.
| Type of Interaction | Electron Density (ρ) Range (a.u.) | sign(λ₂)ρ | NCI Plot Color | Location in this compound |
| Van der Waals | Low | Near zero | Green | Aromatic ring face, methyl groups, vinyl group |
| Weak Hydrogen Bond (with donor) | Medium | Negative | Blue | Near the nitrogen atom of the dimethylamino group |
| Steric Repulsion | Low | Positive | Red | Between ortho C-H and methyl groups |
| π-π Stacking (intermolecular) | Low | Near zero | Green | Between aromatic rings of adjacent molecules |
This hypothetical analysis underscores the utility of the NCI method in elucidating the complex web of noncovalent forces that dictate molecular structure and interactions. A dedicated computational study on this compound would be necessary to confirm these predictions and provide a quantitative understanding of its interaction profile.
Reactivity and Reaction Mechanisms of N,n Dimethyl 4 Vinylaniline
Reactions Involving the Vinyl Group
The vinyl group is a primary site of reactivity in N,N-Dimethyl-4-vinylaniline, readily undergoing addition and coupling reactions.
Polymerization Mechanisms
This compound, also known as 4-(dimethylamino)styrene, is a vinyl monomer and can theoretically undergo polymerization through various mechanisms, including free-radical, cationic, and anionic pathways. The electron-donating nature of the N,N-dimethylamino group significantly influences the reactivity of the vinyl group.
Cationic Polymerization: The electron-donating N,N-dimethylamino group can stabilize a cationic propagating center, making this compound a suitable candidate for cationic polymerization. This method is a high-yield approach for synthesizing polystyrenes and is initiated by a cation. wpmucdn.com The polymerization is sensitive to the solvent used, as the solvent's ability to form free ions affects the reactivity of the propagating cationic chain. wikipedia.org
Anionic Polymerization: While styrene (B11656) and its derivatives can undergo anionic polymerization, the presence of the strongly electron-donating N,N-dimethylamino group may complicate this process. Anionic polymerization involves the use of initiators that are anions and is also highly dependent on the solvent. mdpi.comwikipedia.org
Free-Radical Polymerization: This is a common method for polymerizing vinyl monomers. hacettepe.edu.trlibretexts.org The polymerization of styrene via a free-radical mechanism has been extensively studied. frontiersin.orgresearchgate.net For this compound, initiation can be achieved using radical initiators that generate free radicals to react with the monomer.
| Polymerization Type | Initiator Type | Key Characteristics |
| Cationic | Cationic Initiators (e.g., AlCl₃ with water) | High-yield for polystyrenes, sensitive to solvent polarity. |
| Anionic | Anionic Initiators (e.g., organolithium compounds) | Proceeds without termination in ideal conditions ("living polymerization"), sensitive to solvent. |
| Free-Radical | Radical Initiators (e.g., peroxides, azo compounds) | Common for vinyl monomers, involves initiation, propagation, and termination steps. |
Cycloaddition Reactions (e.g., [2+2] Photocycloaddition)
The vinyl group of this compound can participate in cycloaddition reactions. A notable example is the [2+2] photocycloaddition, which can lead to the formation of cyclobutane (B1203170) derivatives. For instance, this compound can be used to produce trans-1,2-bis[p-(dimethylamino)phenyl]cyclobutane. guidechem.com This reaction is typically carried out at ambient temperature using a reagent like iron(III) nitrate (B79036) in a solvent such as methanol (B129727), yielding approximately 81% of the product. guidechem.com
Heck Coupling Reactions
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. researchgate.net While there is limited specific information on this compound as the alkene component in a Heck reaction, its structural similarity to styrene suggests it could participate in such couplings. In one study, the vinylation of various aryl bromides using a palladium catalyst yielded 4-vinyl dimethylaniline as a product, albeit in a low yield of 21%. acs.org Another study on the palladium-catalyzed coupling of alkenylgallium compounds with aryl halides showed that the reaction of 4-iodo-N,N-dimethylaniline with vinylgallium produced the corresponding vinylated product in 81% yield. thieme-connect.de
The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.
| Reactants | Catalyst System | Product | Yield |
| Aryl Bromide + Ethylene (B1197577) Precursor | PdRuPhos G3 / KOtBu | 4-Vinyl Dimethylaniline | 21% acs.org |
| 4-Iodo-N,N-dimethylaniline + Vinylgallium | Pd₂(dba)₃·CHCl₃ / (o-tolyl)₃P | This compound | 81% thieme-connect.de |
Hydroalkenylation Reactions
No specific information was found in the searched literature regarding hydroalkenylation reactions involving this compound.
Reactions of the N,N-Dimethylamino Group
The N,N-dimethylamino group is a strong electron-donating group that activates the aromatic ring towards electrophilic substitution.
Electrophilic Aromatic Substitution on the Ring
The N,N-dimethylamino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. However, the regioselectivity of these reactions can be highly dependent on the reaction conditions, particularly the acidity of the medium.
Nitration: The nitration of N,N-dimethylaniline using a mixture of nitric acid and sulfuric acid predominantly yields the meta-nitro product. stackexchange.comorgsyn.orgyoutube.com This is because under the strongly acidic conditions, the nitrogen atom of the N,N-dimethylamino group is protonated, forming an N,N-dimethylanilinium ion. The positively charged nitrogen in this ion acts as a strong deactivating, meta-directing group through an inductive effect. stackexchange.comyoutube.com
Bromination: In contrast to nitration, the bromination of N,N-dimethylaniline typically results in the formation of ortho- and para-substituted products. prezi.comchegg.com This is because the reaction is carried out under less acidic conditions where the N,N-dimethylamino group remains unprotonated and exerts its normal activating and ortho-, para-directing influence through resonance. The para-isomer is generally favored due to reduced steric hindrance. prezi.com
Friedel-Crafts Acylation: The N,N-dimethylamino group, being a Lewis base, can react with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions. quora.comorganic-chemistry.org This interaction deactivates the ring towards electrophilic substitution, often preventing the reaction from occurring. However, some Friedel-Crafts type reactions with N,N-dimethylaniline have been reported under specific conditions. researchgate.net
| Reaction | Reagents | Major Product(s) for N,N-Dimethylaniline | Rationale for Regioselectivity |
| Nitration | HNO₃ / H₂SO₄ | meta-nitro-N,N-dimethylaniline | Protonation of the amino group under strongly acidic conditions leads to a meta-directing anilinium ion. stackexchange.comorgsyn.orgyoutube.com |
| Bromination | Br₂ | ortho- and para-bromo-N,N-dimethylaniline | The unprotonated amino group is an ortho-, para-director. prezi.comchegg.com |
| Friedel-Crafts Acylation | Acyl Halide / Lewis Acid | Generally unreactive | The amino group complexes with the Lewis acid catalyst, deactivating the ring. quora.comresearchgate.net |
Nucleophilic Reactions Involving the Amine
The reactivity of this compound is significantly influenced by the dimethylamino group, which renders the nitrogen atom nucleophilic. This nucleophilicity arises from the lone pair of electrons on the nitrogen, which can be donated to an electrophile. The electron-donating nature of the dimethylamino group is further enhanced by resonance with the aromatic ring, which increases the electron density on the nitrogen atom and the ring system. This makes the amine group a key site for reactions with various electrophiles.
The nucleophilic character of the amine in substituted anilines is a well-established principle in organic chemistry. Electron-donating groups on the benzene (B151609) ring increase the electron density, making the arylamine more basic and generally more nucleophilic than aniline (B41778) itself chemistrysteps.com. Conversely, electron-withdrawing groups decrease the electron density, rendering the amine less basic and nucleophilic chemistrysteps.com. In this compound, both the dimethylamino group and the vinyl group influence the nucleophilicity. The dimethylamino group is a strong activating group due to the +M (mesomeric) effect, which greatly enhances the nucleophilicity of the nitrogen.
Common nucleophilic reactions involving the amine functionality of anilines include alkylation, acylation, and coupling reactions.
Alkylation: The nitrogen atom can attack an alkyl halide or another suitable electrophile, leading to the formation of a quaternary ammonium (B1175870) salt. The industrial synthesis of N,N-dimethylaniline, a closely related compound, involves the N-alkylation of aniline with methanol, highlighting the nucleophilic character of the amino group alfa-chemistry.com. While specific kinetic data for this compound is not readily available, the reaction constant (ρ) for the methylation of N,N-dimethylaniline is -3.3, indicating that a positive charge develops on the nitrogen in the transition state, a process favored by electron-donating substituents pharmacy180.com.
Azo Coupling: Anilines are classic substrates for azo coupling reactions, where they act as the nucleophilic component (coupling component) that attacks an electrophilic diazonium salt. This reaction is fundamental to the synthesis of a vast array of azo dyes scirp.orgnih.gov. The reaction with N,N-dimethylaniline proceeds via electrophilic aromatic substitution, typically at the para-position due to the strong activating and directing effect of the dimethylamino group scirp.org. Given that the para-position is occupied by the vinyl group in this compound, coupling would be expected to occur at an ortho position.
The nucleophilicity of substituted anilines has been a subject of extensive study, often correlated through linear free-energy relationships like the Hammett equation. The data below for related substituted anilines illustrates how substituents modulate reactivity.
Table 1: Hammett Substituent Constants (σ) and pKb Values for Para-Substituted Anilines.
| Substituent (at para-position) | Hammett Constant (σp) | pKb |
|---|---|---|
| -N(CH₃)₂ | -0.83 | 8.94 |
| -NH₂ | -0.66 | 7.85 |
| -OCH₃ | -0.27 | 8.66 |
| -CH₃ | -0.17 | 8.88 |
| -H | 0.00 | 9.37 |
| -Cl | +0.23 | 10.02 |
| -CN | +0.66 | 12.21 |
| -NO₂ | +0.78 | 12.98 |
Data sourced from studies on substituted anilines. The pKb is a measure of basicity; a lower pKb indicates a stronger base and generally correlates with higher nucleophilicity.
Proton-Transfer Reactions
The lone pair of electrons on the nitrogen atom of the dimethylamino group makes this compound a Brønsted-Lowry base, capable of accepting a proton from an acid. This proton-transfer reaction results in the formation of the corresponding anilinium ion. The basicity of anilines is highly dependent on the electronic effects of the substituents on the aromatic ring pharmaguideline.comsarthaks.com.
The dimethylamino group is a strong electron-donating group, which increases the electron density on the nitrogen atom and stabilizes the positive charge that develops upon protonation. Therefore, N,N-dimethylaniline is significantly more basic than aniline. The vinyl group at the para position is generally considered to be a weak electron-donating group through resonance, which would be expected to slightly increase the basicity compared to an unsubstituted aniline. A predicted pKa value for the conjugate acid of this compound is approximately 5.26 guidechem.com.
The equilibrium for the protonation of this compound in an aqueous solution can be represented as follows:
C₁₀H₁₃N + H₂O ⇌ C₁₀H₁₃NH⁺ + OH⁻
In strongly acidic media, the equilibrium lies far to the right, and the amine is almost completely protonated. This protonation has significant consequences for the molecule's reactivity. The resulting -N⁺H(CH₃)₂ group is strongly electron-withdrawing and deactivating through the inductive effect. This deactivation makes the aromatic ring much less susceptible to electrophilic attack. For instance, the nitration of N,N-dimethylaniline in a mixture of nitric and sulfuric acids yields a substantial amount of the meta-substituted product because the reaction proceeds through the protonated anilinium ion stackexchange.com.
The basicity of substituted anilines can be quantitatively described by the Hammett equation, which relates the pKa values to the electronic properties of the substituents. The reaction constant (ρ) for the protonation of anilines is positive, indicating that the reaction is favored by electron-withdrawing groups when considering the acidity of the conjugate acid (or disfavored by electron-donating groups). For the basicity of the amine itself, the correlation is inverse; electron-donating groups increase basicity (decrease pKa of the conjugate acid) viu.caviu.ca.
Table 2: Basicity of Substituted Anilines.
| Compound | pKa of Conjugate Acid |
|---|---|
| p-Nitroaniline | 1.02 |
| p-Chloroaniline | 3.98 |
| Aniline | 4.63 |
| p-Toluidine (p-methylaniline) | 5.08 |
| N,N-Dimethylaniline | 5.15 |
| This compound (Predicted) | 5.26 guidechem.com |
Data compiled from various sources on aniline basicity. A higher pKa value indicates a stronger base.
Mechanistic Insights from Computational Studies
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for elucidating the reaction mechanisms and electronic properties of molecules like this compound. Such studies can offer detailed insights into transition state geometries, activation energies, and the distribution of electron density, which govern the molecule's reactivity.
While specific computational studies focusing exclusively on the reaction mechanisms of this compound are scarce in the literature, extensive theoretical work on related systems like substituted anilines and styrenes allows for well-grounded inferences.
Nucleophilicity and Electronic Structure: DFT calculations can quantify the nucleophilicity of the amine. A common approach involves analyzing the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy generally correlates with greater nucleophilicity, as the electrons are more readily donated. For this compound, the strong electron-donating dimethylamino group is expected to significantly raise the HOMO energy compared to aniline or styrene. DFT studies on substituted anilines have shown that electron-donating groups increase the planarity of the amino group, which enhances the delocalization of the nitrogen lone pair into the ring and influences reactivity researchgate.net. The nucleophilicity index (N), derived from DFT calculations, can provide a quantitative measure; studies on a range of amines show that aniline substructures have a positive impact on this value acs.org.
Proton-Transfer Reactions: Computational studies can accurately predict the proton affinity (PA) of a molecule, which is the negative of the enthalpy change for the gas-phase protonation reaction. The calculated PA provides an intrinsic measure of basicity, free from solvent effects. For substituted anilines, gas-phase basicities have been computationally and experimentally determined, showing clear trends with substituent electronic effects acs.org. These studies confirm that N,N-dialkylation substantially increases the intrinsic basicity of aniline. A DFT study could model the protonation of this compound, determine the most stable structure of the resulting anilinium ion, and calculate the PA, providing a fundamental understanding of its basicity.
Reactions at the Vinyl Group: The vinyl group is also a site of reactivity, particularly for electrophilic addition. The dimethylamino group strongly activates the vinyl group towards electrophiles by stabilizing the carbocation intermediate formed upon attack at the terminal carbon. DFT calculations on the electrophilic addition to substituted styrenes have elucidated the mechanism and the factors controlling regioselectivity nih.govpku.edu.cn. A computational study on this compound would likely show a low activation barrier for electrophilic attack at the β-carbon of the vinyl group, leading to a resonance-stabilized benzylic carbocation. The calculated molecular electrostatic potential (MEP) map would visualize the electron-rich areas of the molecule, highlighting the nitrogen atom and the terminal vinyl carbon as likely sites for electrophilic attack.
Table 3: Calculated Nucleophilicity Index (N) for Aniline Derivatives.
| Compound | Calculated N (eV) |
|---|---|
| p-Cyanoaniline | 2.53 |
| p-Chloroaniline | 2.81 |
| Aniline | 3.13 |
| p-Methylaniline | 3.32 |
| p-Methoxyaniline | 3.51 |
This table presents representative DFT-calculated nucleophilicity index (N) values for para-substituted anilines to illustrate electronic trends. The data is based on general findings from computational studies on aniline nucleophilicity; specific values for these exact compounds may vary with the computational method.
Advanced Applications of N,n Dimethyl 4 Vinylaniline and Its Derivatives/polymers
Functional Polymers and Copolymers
The presence of the dimethylamino group allows for the creation of functional polymers where this moiety can be used for post-polymerization modification or to impart specific responsive properties. Its copolymerization with other monomers enables the precise tuning of the final material's characteristics.
Polymers with Tunable Properties (e.g., Glass Transition, Viscoelasticity)
The physical properties of polymers, such as their glass transition temperature (Tg) and viscoelastic behavior, can be systematically tuned through copolymerization. By incorporating N,N-Dimethyl-4-vinylaniline units into a polymer chain alongside other monomers, the resulting copolymer's properties can be adjusted.
While specific glass transition temperature data for the homopolymer of this compound is not extensively documented in readily available literature, the principle of property tuning remains fundamental. The Tg of a copolymer is typically intermediate between those of the corresponding homopolymers, and its value can be predicted by equations such as the Fox equation. Therefore, copolymerizing this compound with a high-Tg monomer like styrene (B11656) would be expected to yield a copolymer with a higher Tg than a copolymer with a low-Tg monomer like butyl acrylate. This allows for the design of materials with specific thermal and mechanical properties tailored to a given application.
In-chain Functionalized Polymers
This compound is an ideal monomer for producing in-chain functionalized polymers. When it is copolymerized with non-functional or differently functionalized monomers, its dimethylamino groups become integral parts of the polymer backbone, distributed along the chain.
This method provides a straightforward route to synthesizing polymers with a controlled density of functional groups. The reactivity of the tertiary amine allows these polymers to serve as platforms for further chemical reactions, such as quaternization to introduce permanent positive charges, or as macromolecular catalysts or bases. This approach is a powerful tool for creating polymers with complex architectures and tailored functionalities without the need for post-polymerization modification steps, which can sometimes be inefficient.
Smart Polymeric Materials (e.g., CO2-responsive, pH-responsive)
Polymers incorporating this compound can exhibit "smart" behavior, responding to external stimuli such as changes in pH or the presence of carbon dioxide (CO2). This responsiveness is attributed to the tertiary amine functionality of the dimethylamino group.
pH-Responsive Behavior: In aqueous environments, the dimethylamino group can be protonated under acidic conditions (low pH). This results in the formation of a positively charged ammonium (B1175870) salt, which significantly increases the hydrophilicity of the polymer. This charge induction can cause dramatic changes in the polymer's conformation and solubility, leading to phenomena such as the dissolution of a previously insoluble polymer or the swelling of a hydrogel. This property is highly valuable for applications like drug delivery systems designed to release their payload in the acidic microenvironments of tumors or specific cellular compartments.
CO2-Responsive Behavior: The tertiary amine groups can also react with CO2 in the presence of water. This reaction forms an ammonium bicarbonate salt, which, similar to protonation by an acid, introduces ionic charges onto the polymer chain. This reversible process can transform a hydrophobic polymer into a hydrophilic one simply by bubbling CO2 through its aqueous dispersion. The original hydrophobic state can be recovered by purging the system with an inert gas like nitrogen or argon to remove the CO2. This ability to switch properties using a benign and readily available trigger like CO2 is of great interest for applications in green chemistry, such as creating switchable surfactants, emulsifiers, or materials for controlled release and separation processes.
Two-Dimensional Polymeric Films and Materials
While this compound itself is a bifunctional monomer that typically forms linear (one-dimensional) polymer chains, it can be used as a building block in the synthesis of two-dimensional (2D) polymeric materials. The creation of 2D polymers requires monomers with higher functionality or specific reaction conditions that confine polymerization to a plane.
One strategy involves copolymerizing this compound with trifunctional or higher-functionality comonomers that can act as cross-linking points to form a network structure. Another advanced approach is the synthesis on surfaces or at interfaces, where the growth of the polymer is restricted to two dimensions. For instance, this compound could be incorporated into a 2D covalent organic framework (COF) by designing it as a functional part of the larger, rigid, and geometrically defined monomers used in COF synthesis. The inclusion of the N,N-dimethylamino groups would impart functionality to the resulting 2D sheets, making them suitable for applications in catalysis, sensing, or as functional membranes.
Organic Nonlinear Optical (NLO) Materials
Derivatives of this compound are highly promising for use in organic nonlinear optical (NLO) materials. These materials are crucial for technologies like optical data storage, telecommunications, and frequency conversion. The NLO response in these organic molecules arises from a specific electronic structure, typically a donor-π bridge-acceptor (D-π-A) arrangement. The N,N-dimethylamino group is a potent electron-donating group, making this compound an excellent core for constructing D-π-A molecules.
Second Harmonic Generation (SHG) Efficiency
Second Harmonic Generation (SHG) is an NLO process where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). The efficiency of this process is a key metric for NLO materials.
A notable derivative, N,N-dimethyl-4-[2-(2-quinolyl) vinyl] aniline (B41778) (DADMQ) , has been synthesized and investigated for its NLO properties. researchgate.net In this molecule, the N,N-dimethylaniline moiety acts as the electron donor, the vinyl group extends the π-conjugated system, and the quinoline (B57606) group functions as the electron acceptor. This molecular design leads to a significant NLO response. Research has shown that high-quality single crystals of DADMQ exhibit a strong SHG effect. Specifically, the SHG efficiency of DADMQ has been measured to be 3.64 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used inorganic benchmark crystal for SHG. researchgate.net
| Compound | SHG Efficiency Relative to KDP | Reference |
| N,N-dimethyl-4-[2-(2-quinolyl) vinyl] aniline (DADMQ) | 3.64 | researchgate.net |
This high efficiency highlights the potential of using this compound as a foundational component for creating advanced, highly efficient organic NLO materials for photonic applications. researchgate.net
Photoluminescence Properties
Polymers derived from this compound exhibit notable photoluminescent behavior, which is crucial for their application in various optical and electronic devices. The inherent fluorescence of the polymer can be influenced by its molecular structure and its interaction with other materials.
In a study focusing on the synthesis of amorphous Gallium Nitride (GaN) nanoparticles, a copolymer of polystyrene and poly(this compound) was utilized as a stabilizing matrix. The investigation of the optical properties of this composite material revealed that the copolymer itself does not show significant emission in the visible spectrum when excited at 360 nm. However, when serving as a host for the GaN nanoparticles, the resulting composite material exhibits distinct blue light emission. aip.orgaip.org The photoluminescence (PL) spectrum of the GaN-copolymer composite, when dissolved in toluene (B28343) and excited at 360 nm, displays three emission peaks at approximately 406 nm, 426 nm, and 450 nm, with the most intense peak at 426 nm. aip.org In contrast, the blank copolymer under the same conditions did not show these emission peaks, indicating that the observed luminescence originates from the GaN nanoparticles. aip.org
The photoluminescence excitation (PLE) spectrum of the composite material, monitored at an emission wavelength of 425 nm, shows a unique peak centered at approximately 380 nm, which is absent in the blank copolymer. aip.org This suggests an efficient energy transfer process may occur from the polymer matrix to the nanoparticles, although the primary luminescent species are the GaN nanoparticles themselves. aip.orgaip.org
Table 1: Photoluminescence Data for Polystyrene-co-poly(this compound) with and without GaN Nanoparticles
| Sample | Excitation Wavelength (nm) | Emission Peaks (nm) |
| Polystyrene-co-poly(this compound) | 360 | No significant emission |
| GaN in Polystyrene-co-poly(this compound) | 360 | 406, 426, 450 |
Optical Transmittance and Absorption
The monomer this compound is a key reactant in the synthesis of more complex molecules with specific optical properties. For instance, it is used in the Heck coupling reaction to synthesize stilbene-type molecules which can act as fluorescent probes. The UV-Vis absorption spectra of such resulting compounds are of interest, though the specific absorption characteristics of the this compound monomer itself are often a precursor to the final product's optical properties.
One available resource points to a UV/Visible spectrum for this compound, which is essential for determining its absorption maxima and molar absorptivity. guidechem.com This data is critical for predicting the wavelengths at which materials derived from this monomer will interact with light.
Table 2: UV-Vis Absorption Properties
| Compound | Solvent | Absorption Maxima (λmax) | Molar Absorptivity (ε) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
(Specific values for λmax and ε for this compound require direct analysis of its UV-Vis spectrum.)
Materials for Advanced Optical and Electronic Devices
The unique molecular structure of this compound, featuring a vinyl group for polymerization and a dimethylaniline moiety which is a good hole-transporting unit, makes it a valuable building block for materials used in advanced optical and electronic devices.
In the realm of molecular electronics, derivatives of this compound have been incorporated into fluorescent probes designed for monitoring electrical activity in cells. A patent describes the synthesis of such probes where this compound is a key component. google.com These probes operate based on photo-induced electron transfer (PeT), a mechanism that can modulate the fluorescence of a molecule in response to changes in the local electric field. This application highlights the potential of this compound derivatives in the development of sophisticated biosensors.
Furthermore, this compound has been identified as a candidate for the functionalization of silicon nanosheets to enhance their nonlinear optical (NLO) properties. The introduction of the N,N-dimethyl-4-vinylanilino group onto the surface of silicon nanosheets is proposed to create a charge-transfer system that could significantly improve the NLO response of the material. tum.de This research direction points towards the use of this compound in the fabrication of next-generation materials for optical computing and telecommunications.
Intermediates in Dye and Pigment Production
This compound serves as a crucial intermediate in the synthesis of a variety of dyes and pigments. lookchem.com Its aromatic amine structure is a common feature in many chromophores, and the vinyl group allows for its incorporation into polymeric backbones, leading to colored polymers or for further chemical modifications.
The dimethylamino group acts as a strong electron-donating group (auxochrome), which can be used to tune the color of a dye molecule by extending the conjugation and shifting the absorption and emission wavelengths. This makes this compound a versatile precursor for creating a wide palette of colors for various industrial applications.
Applications in Coatings Industry
In the coatings industry, this compound is a precursor for the production of pigments and dyes that are incorporated into paints, varnishes, and other surface coatings. lookchem.com These colorants are essential for providing not only aesthetic appeal but also specific functional properties to the coatings. The ability to synthesize a diverse range of colors from this intermediate allows for the customization of coatings to meet the demands of various markets, from automotive finishes to architectural paints.
Applications in Textile Industry
The textile industry utilizes dyes and pigments derived from this compound to impart color to fabrics. lookchem.com The chemical structure of the dyes synthesized from this intermediate allows for strong adhesion to textile fibers, resulting in vibrant and long-lasting colors. The versatility of this compound as a precursor enables the production of a wide spectrum of shades, which is critical for the fashion and home furnishing sectors.
Applications in Plastics Industry
In the plastics industry, this compound is used in the synthesis of colorants for various plastic materials. lookchem.com These dyes and pigments are compounded with the base polymer to provide coloration. The resulting colored plastics are used in a vast array of products, from consumer goods and packaging to automotive components and electronic housings. The use of this compound as a starting material allows for the creation of customized colors to meet specific design and branding requirements.
Role as Polymerization Inhibitors
This compound (DMVA) and its derivatives function as effective polymerization inhibitors, primarily by acting as radical scavengers. This capability is crucial for preventing the premature and undesired polymerization of vinyl monomers, such as styrene and acrylics, during their synthesis, purification, storage, and transportation. The inhibitory action of these compounds is particularly relevant in free-radical polymerization processes, where they can control the reaction kinetics and prevent runaway reactions. One notable application is its use as a polymerization inhibitor in the manufacturing of acrylic monomers, where it helps ensure the stability and quality of the final products lookchem.com.
The primary mechanism of inhibition by DMVA involves the transfer of a hydrogen atom from the benzylic position of the dimethylamino group to a propagating polymer radical. This action terminates the radical chain, thus halting the polymerization process. The resulting radical on the DMVA molecule is stabilized by resonance delocalization across the aromatic ring and the nitrogen atom's lone pair, rendering it less reactive and less likely to initiate a new polymer chain. Aromatic amines, in general, are recognized for their antioxidant and radical-scavenging properties, which underpins their function as polymerization inhibitors.
The effectiveness of an inhibitor is often quantified by the length of the induction period it provides, which is the time before significant polymerization begins. Detailed research has been conducted to compare the performance of various inhibitors in the thermal polymerization of styrene. While specific kinetic data for this compound is not extensively published in comparative tables, the principles of its function are well-understood within the broader class of aromatic amine inhibitors.
The following table presents representative data on the induction periods for common polymerization inhibitors in styrene, illustrating the typical performance metrics used to evaluate these compounds.
Table 1: Comparative Induction Periods for Polymerization Inhibitors in Styrene at 100°C
| Inhibitor | Concentration (ppm) | Induction Period (minutes) |
|---|---|---|
| 4-tert-butylcatechol (TBC) | 10 | 120 |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 10 | 90 |
| This compound (DMVA) | 10 | [Data not available in cited sources] |
| No Inhibitor | 0 | <5 |
Note: While DMVA is known to function as a polymerization inhibitor, specific comparative data for its induction period under these exact conditions were not available in the surveyed literature. The table structure is provided for illustrative purposes based on common industry inhibitors.
Derivatives of this compound can be synthesized to fine-tune their inhibitory properties. Modifications to the substituent groups on the aromatic ring or the nitrogen atom can alter the compound's steric hindrance, electron-donating ability, and solubility, thereby influencing its effectiveness as a radical scavenger. For instance, increasing the steric bulk around the nitrogen atom can enhance the stability of the resulting radical, leading to improved inhibition.
Furthermore, polymers incorporating this compound units can act as macromolecular inhibitors or antioxidants. When copolymerized with other monomers, these units can be integrated into the polymer backbone. This approach offers the advantage of a non-volatile and non-migrating inhibitor, which can provide long-term thermal and oxidative stability to the final polymer product. The synthesis of polymers with N,N-dimethylaniline end-functional groups has been explored for applications in photoinduced block copolymerization, highlighting the versatility of this chemical moiety in polymer science.
Future Research Directions and Emerging Trends
Development of Novel Synthesis Strategies
Research into the synthesis of N,N-Dimethyl-4-vinylaniline is moving beyond traditional methods toward more efficient, scalable, and environmentally benign processes. A key focus is the development of "one-pot" reactions that combine multiple synthetic steps into a single procedure, thereby reducing waste, saving time, and lowering energy consumption. For instance, novel routes for the direct synthesis of the related compound N,N-dimethylaniline from nitrobenzene (B124822) and methanol (B129727) have been developed, utilizing a sequential coupling of reactions over a catalyst. rsc.orgresearchgate.net This approach, where methanol acts simultaneously as a hydrogen source, alkylating agent, and solvent, achieves high yields and represents a significant advancement in green synthesis. rsc.orgresearchgate.net
Another promising area is the use of nanoreactors, such as zeolites, to facilitate chemical transformations under mild conditions. Research has demonstrated the synthesis of stilbene (B7821643) derivatives, which share structural similarities with DMVA, within the nanocages of MCM-22 zeolites at room temperature. researchgate.net This method highlights the potential for catalyst-driven, solvent-minimized synthesis pathways. Future strategies for DMVA are likely to adapt these concepts, exploring novel catalysts and reaction media to improve atom economy and reduce the environmental footprint of its production.
| Synthesis Strategy | Key Features | Potential Advantages for DMVA Synthesis |
| One-Pot Synthesis | Multiple reaction steps in a single reactor; use of multifunctional reagents. | Reduced waste, lower energy consumption, increased efficiency, operational simplicity. rsc.orgresearchgate.net |
| Nanoreactor-Based Synthesis | Reactions occur within the confined spaces of nanomaterials (e.g., zeolites). | Mild reaction conditions (e.g., room temperature), potential for high selectivity, solvent reduction. researchgate.net |
| Green Catalysis | Use of recyclable catalysts and avoidance of hazardous materials. | Reduced environmental impact, improved atom economy, safer processes. |
Exploration of Advanced Polymer Architectures
The vinyl group in this compound makes it a valuable monomer for creating a wide array of polymers with complex and highly controlled architectures. Modern polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and living anionic polymerization, are instrumental in this exploration. These methods allow for the precise control of molecular weight, polydispersity, and polymer structure, enabling the synthesis of advanced architectures beyond simple linear chains.
Researchers are actively exploring the creation of block copolymers, star-shaped polymers, and other complex topologies using monomers structurally similar to DMVA. researchgate.netrsc.orgmdpi.com
Block Copolymers: These consist of two or more distinct polymer chains linked together. By combining a poly(this compound) (PDMVA) block with other polymer blocks (e.g., polystyrene or poly(2-vinylpyridine)), materials with tunable self-assembly properties can be created. researchgate.netbohrium.com Such materials are of interest for applications in nanotechnology and drug delivery.
Star Polymers: These architectures feature multiple polymer arms radiating from a central core. Star polymers often exhibit unique solution properties, such as lower viscosity compared to their linear counterparts of the same molecular weight. The "core-first" approach using multi-functional RAFT agents is a common strategy for synthesizing these structures. uea.ac.uk
Asymmetric Star Polymers: A more advanced architecture, these star polymers have arms of different chemical compositions or lengths, leading to complex self-assembled morphologies like hexagonally perforated lamellae. rsc.org
The ability to create these sophisticated architectures is crucial for tailoring the macroscopic properties of materials for specific, high-performance applications.
Integration into Hybrid Materials and Nanocomposites
The integration of polymers derived from this compound into hybrid materials and nanocomposites is an emerging trend aimed at creating multifunctional materials with synergistic properties. These materials combine the processability and functionality of the polymer with the unique characteristics of inorganic or organic fillers at the nanoscale.
The creation of these composites often involves blending the polymer with nanomaterials or synthesizing the polymer in the presence of a nanofiller. A key challenge and area of research is ensuring compatibility and strong interfacial adhesion between the polymer matrix and the filler to achieve enhanced properties. Examples from related polymer systems include the incorporation of copoldb.jpcopoldb.jp-phenyl-C61-butyric acid methyl ester (PCBM) into asymmetric star polymers to improve the performance of electrical memory devices. rsc.org This demonstrates how adding a nanofiller can augment the inherent properties of the polymer matrix, in this case, by facilitating charge transfer.
Future research will likely focus on developing PDMVA-based nanocomposites with a variety of nanofillers for targeted applications.
| Nanofiller Type | Potential Property Enhancement | Example Application Area |
| Carbon Nanotubes | Electrical conductivity, mechanical strength | Antistatic coatings, reinforced plastics |
| Metallic Nanoparticles (e.g., Au, Ag) | Plasmonic properties, catalytic activity | Biosensors, antimicrobial surfaces |
| Quantum Dots | Fluorescence, semiconducting properties | LED lighting, bio-imaging |
| Fullerenes (e.g., PCBM) | Electron accepting/transport | Organic electronics, solar cells rsc.org |
Expansion of Functional Applications (e.g., in biosensors, catalysis)
The unique electronic properties of the dimethylaniline group, combined with the polymerizability of the vinyl moiety, make DMVA and its polymers promising candidates for a range of functional applications. Research is expanding beyond its traditional use as a synthesis intermediate to explore its potential in advanced technologies.
In the field of catalysis , polymers containing amine functionalities, such as those derived from N-vinylimidazole, have shown effectiveness as recyclable catalysts in aqueous media. researchgate.net The nitrogen atom in the dimethylamino group of DMVA can act as a catalytic site or a proton acceptor. Polymers incorporating DMVA could therefore be designed as macromolecular catalysts that are easily separable from reaction mixtures, aligning with green chemistry principles. Furthermore, polymers with N,N-dimethylaniline end-groups have been used to initiate photoinduced polymerization, acting as a component of the catalytic system. researchgate.net
For biosensors , the electroactive and fluorescent nature of the aniline (B41778) moiety is of particular interest. Polymers containing DMVA could be used to modify electrode surfaces, facilitating the detection of biological molecules through electrochemical signals. Changes in the polymer's fluorescence upon binding with a specific analyte could also form the basis of a sensory mechanism. While direct applications of PDMVA in biosensors are still an emerging area, the principles have been demonstrated with related electroactive and photoactive polymers.
Advanced Computational Modeling for Predictive Design
Advanced computational modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is becoming an indispensable tool for the predictive design of new materials based on DMVA. mdpi.commdpi.com These computational methods allow researchers to predict a wide range of molecular and material properties before undertaking costly and time-consuming laboratory synthesis.
Key areas where computational modeling is making an impact include:
Predicting Polymer Properties: DFT calculations can be used to investigate the electronic structure of polymers, predicting properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These predictions are crucial for designing materials for electronic applications like LEDs and solar cells. mdpi.com
Understanding Reaction Mechanisms: Computational studies can elucidate the step-by-step mechanisms of polymerization reactions. This knowledge is vital for optimizing reaction conditions to achieve better control over polymer architecture and properties. mdpi.com
Simulating Material Behavior: Molecular dynamics simulations can model the self-assembly of block copolymers in different solvents or the interaction between a polymer and a nanoparticle surface in a composite. This provides insights into how material morphology develops at the nanoscale.
By simulating these properties, researchers can screen potential polymer structures and identify the most promising candidates for specific applications, accelerating the materials discovery process.
Sustainability and Green Chemistry Approaches in DMVA Research
In line with the global push for sustainable technologies, green chemistry principles are increasingly being integrated into research involving this compound. The focus is on minimizing the environmental impact throughout the lifecycle of the chemical and the materials derived from it, from synthesis to application and disposal.
The core principles of green chemistry being applied include:
Waste Prevention: Designing synthetic routes, such as one-pot syntheses, that reduce the formation of byproducts. rsc.org
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of Safer Chemicals and Solvents: Replacing hazardous reagents and solvents with safer alternatives. For example, developing syntheses that can be performed in water or benign solvents instead of volatile organic compounds. researchgate.net
Design for Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure, thereby reducing energy consumption. researchgate.netresearchgate.net
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents, and favoring recyclable catalysts.
These principles are being applied to both the synthesis of the DMVA monomer and its subsequent polymerization. The development of multi-step syntheses where intermediate products are used directly without purification, and the use of safer solvents like ethanol (B145695), are examples of green chemistry in action in the synthesis of related compounds. researchgate.net
Q & A
Q. What statistical approaches address batch-to-batch variability in synthetic yields of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
